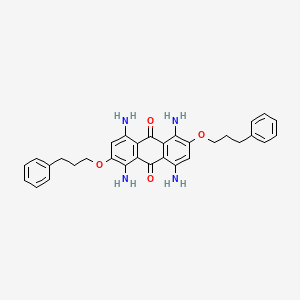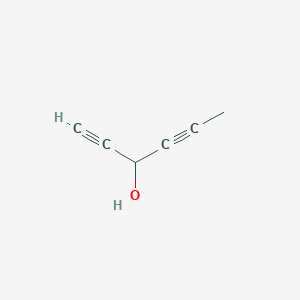
Hexa-1,4-diyn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexa-1,4-diyn-3-ol is a chemical compound with the molecular formula C₆H₁₀O. It is an unsaturated alcohol containing both triple and double bonds. The systematic IUPAC name for this compound is 1,5-hexadiyne-3-ol. It is a colorless to light yellow oil with a melting point estimated around 30.5°C and a boiling point of 133-134°C .
Métodos De Preparación
Synthetic Routes:
-
Acetylene Addition Reaction
- Hexa-1,4-diyn-3-ol can be synthesized by the addition of acetylene (ethyne) to formaldehyde (methanal) in the presence of a base. The reaction proceeds through a nucleophilic addition of acetylene to formaldehyde, followed by tautomerization to form the alcohol.
- The reaction can be represented as follows:
HC≡CH + HCHO → HO-CC≡C-CH₂OH
-
Hydroboration-Oxidation
- Another method involves hydroboration of 1,4-pentadiyne followed by oxidation to yield this compound.
- The steps are as follows:
- Hydroboration of 1,4-pentadiyne with borane (BH₃) to form the boron adduct.
- Oxidation of the boron adduct with hydrogen peroxide (H₂O₂) or another oxidizing agent to give the desired alcohol.
Industrial Production:
Industrial-scale production methods for this compound are not widely documented, but laboratory-scale synthesis methods can be adapted for larger-scale production.
Análisis De Reacciones Químicas
Hexa-1,4-diyn-3-ol undergoes various chemical reactions:
Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the triple bond yields the corresponding alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Acid-Base Reactions: It behaves as a weak acid (pKa ≈ 14.29) and can react with bases.
Tautomerization: The triple bond can tautomerize to the corresponding enol form.
Common reagents and conditions depend on the specific reaction type.
Aplicaciones Científicas De Investigación
Hexa-1,4-diyn-3-ol finds applications in various fields:
Chemistry: Used as a building block for organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for antimicrobial, antiviral, or anticancer properties.
Industry: Used in the production of specialty chemicals.
Mecanismo De Acción
The exact mechanism of action for hexa-1,4-diyn-3-ol’s effects depends on its specific application. It may interact with cellular targets, enzymes, or signaling pathways. Further research is needed to elucidate these mechanisms.
Comparación Con Compuestos Similares
Hexa-1,4-diyn-3-ol is unique due to its combination of triple and double bonds. Similar compounds include other alkynes, such as 1,4-pentadiyne and 1,6-heptadiyne.
Remember that this compound’s properties and applications continue to be explored, and further research contributes to our understanding of this intriguing compound
Propiedades
Número CAS |
62679-53-2 |
|---|---|
Fórmula molecular |
C6H6O |
Peso molecular |
94.11 g/mol |
Nombre IUPAC |
hexa-1,4-diyn-3-ol |
InChI |
InChI=1S/C6H6O/c1-3-5-6(7)4-2/h2,6-7H,1H3 |
Clave InChI |
VJRNBQYAZIWTQU-UHFFFAOYSA-N |
SMILES canónico |
CC#CC(C#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



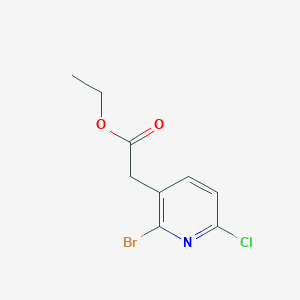

![(14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13141363.png)
![7-[(2-Methylphenyl)methyl]-11-(2-phenylethyl)-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one;2,2,2-trifluoroacetic acid](/img/structure/B13141366.png)
![[3,4'-Bipyridin]-5-amine, N-(3-bromophenyl)-](/img/structure/B13141369.png)
![6-Chloro-[3,4'-bipyridine]-4-carbaldehyde](/img/structure/B13141370.png)
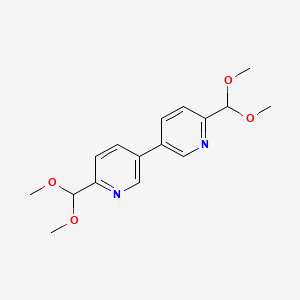
![Pyrazolo[1,5-a]-1,3,5-triazin-4-amine,8-(6-methoxy-2-methyl-3-pyridinyl)-2,7-dimethyl-N-[(1S)-1-methylpropyl]-](/img/structure/B13141388.png)
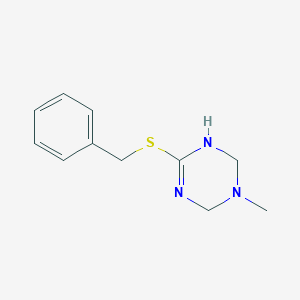
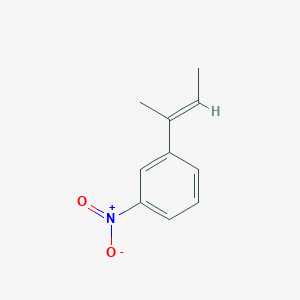

![1-Hydroxy-4-[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B13141414.png)
